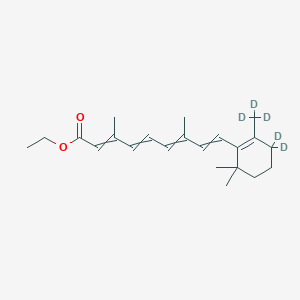

13-cis-Retinsäure-d5-Ethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“13-cis-Retinoic Acid-d5 Ethyl Ester” is a derivative of 13-cis-Retinoic Acid (also known as Isotretinoin), which is primarily used to treat severe acne . It is also used to prevent certain skin cancers and in the treatment of other cancers . It is a retinoid, meaning it is related to vitamin A, and is found in small quantities naturally in the body .

Molecular Structure Analysis

The molecular structure of 13-cis-Retinoic Acid-d5 Ethyl Ester is characterized by various spectroscopic techniques . The molecular formula is C22H32O2 .Physical and Chemical Properties Analysis

13-cis-Retinoic Acid-d5 Ethyl Ester has specific physical and chemical properties. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . It is unstable to light, oxygen, and heat .Wissenschaftliche Forschungsanwendungen

Depressionsforschung

Die chronische Verabreichung von 13-cis-Retinsäure wurde in experimentellen Tiermodellen mit depressionsähnlichem Verhalten in Verbindung gebracht . Es wurde festgestellt, dass die Verbindung die Aktivität von Dentate-Granula-Zellen verändert, die möglicherweise entscheidend an einigen Aspekten des depressionsähnlichen Verhaltens beteiligt sind . Diese Forschung liefert wertvolle Erkenntnisse über die neurobiologischen Mechanismen, die der Depression zugrunde liegen, und könnte potenziell zur Entwicklung neuer therapeutischer Strategien führen .

Aknebehandlung

13-cis-Retinsäure ist ein klassisches Anti-Akne-Medikament . Es wurde mit schwerer Depression und sogar Selbstmord in Verbindung gebracht, wird aber immer noch häufig zur Behandlung schwerer Akne eingesetzt . Das Verständnis seines Wirkmechanismus und der möglichen Nebenwirkungen ist entscheidend für die Entwicklung sichererer und effektiverer Aknebehandlungen .

Zelldifferenzierung

13-cis-Retinsäure wurde zur Behandlung von Medulloblastomzellen zur Zelldifferenzierung eingesetzt . Diese Anwendung ist besonders wichtig in der Krebsforschung, da die Kontrolle der Zelldifferenzierung eine Schlüsselstrategie sein kann, um das unkontrollierte Zellwachstum zu verhindern, das für Krebs charakteristisch ist .

Spheroid-Generierung

Die Verbindung wurde zur Behandlung von Sphäroiden zur Erzeugung von Zeitraffer-Videos verwendet . Diese Anwendung ist nützlich bei der Untersuchung der Dynamik von Zellwachstum und -entwicklung und kann wertvolle Einblicke in verschiedene biologische Prozesse liefern

Wirkmechanismus

Target of Action

The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .

Pharmacokinetics

It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .

Result of Action

The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis-Retinoic Acid-d5 Ethyl Ester can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .

Safety and Hazards

Isotretinoin, also known as 13-cis-retinoic acid, is known to cause birth defects due to in-utero exposure because of the molecule’s close resemblance to retinoic acid . It is also associated with psychiatric side effects, most commonly depression but also, more rarely, psychosis and unusual behaviors . Other rare side effects include hyperostosis and premature epiphyseal closure, which have been reported to be persistent .

Zukünftige Richtungen

Retinoic acids play a major role in cellular differentiation and organ development . Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes could make tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This could be a promising future direction for the use of 13-cis-Retinoic Acid-d5 Ethyl Ester and similar compounds .

Biochemische Analyse

Biochemical Properties

13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .

Cellular Effects

The effects of 13-cis-Retinoic Acid-d5 Ethyl Ester on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 13-cis-Retinoic Acid-d5 Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

13-cis-Retinoic Acid-d5 Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 13-cis-Retinoic Acid-d5 Ethyl Ester within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 13-cis-Retinoic Acid-d5 Ethyl Ester can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWYCSDHIFMOP-VOFBZVMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide](/img/structure/B583356.png)

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)